

An In-depth Technical Guide to 2-Methyl-3-phenylcyclobutanone

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Compound of Interest

Compound Name:	2-Methyl-3-phenylcyclobutan-1-one
CAS No.:	117543-11-0
Cat. No.:	B2383756

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Introduction

Substituted cyclobutanones are a class of organic compounds that have garnered significant interest in synthetic and medicinal chemistry. The strained four-membered ring imparts unique reactivity, making them valuable intermediates for the synthesis of more complex molecular architectures. This guide provides a detailed technical overview of 2-methyl-3-phenylcyclobutanone, a specific isomer within this class. While this particular isomer is not as extensively documented in the scientific literature as some of its constitutional isomers, this guide will consolidate the known information and provide expert insights into its properties, synthesis, and potential applications, grounded in established chemical principles and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecular scaffold.

Molecular Properties

Chemical Formula and Molecular Weight

2-Methyl-3-phenylcyclobutanone has the chemical formula $C_{11}H_{12}O$. The molecular weight of this compound is 160.21 g/mol .

Structural Features and Stereoisomerism

The structure of 2-methyl-3-phenylcyclobutanone consists of a cyclobutane ring with a ketone functional group, a methyl group at the 2-position, and a phenyl group at the 3-position. The presence of two stereocenters at positions 2 and 3 gives rise to stereoisomerism. Specifically, the compound can exist as two pairs of enantiomers: (2R,3R)- and (2S,3S)-2-methyl-3-phenylcyclobutanone (the trans isomers), and (2R,3S)- and (2S,3R)-2-methyl-3-phenylcyclobutanone (the cis isomers). The relative orientation of the methyl and phenyl groups significantly influences the molecule's conformation and reactivity.

Caption: General structures of trans and cis isomers of 2-methyl-3-phenylcyclobutanone.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	$C_{11}H_{12}O$	-
Molecular Weight	160.21 g/mol	-
CAS Number	Not available	-

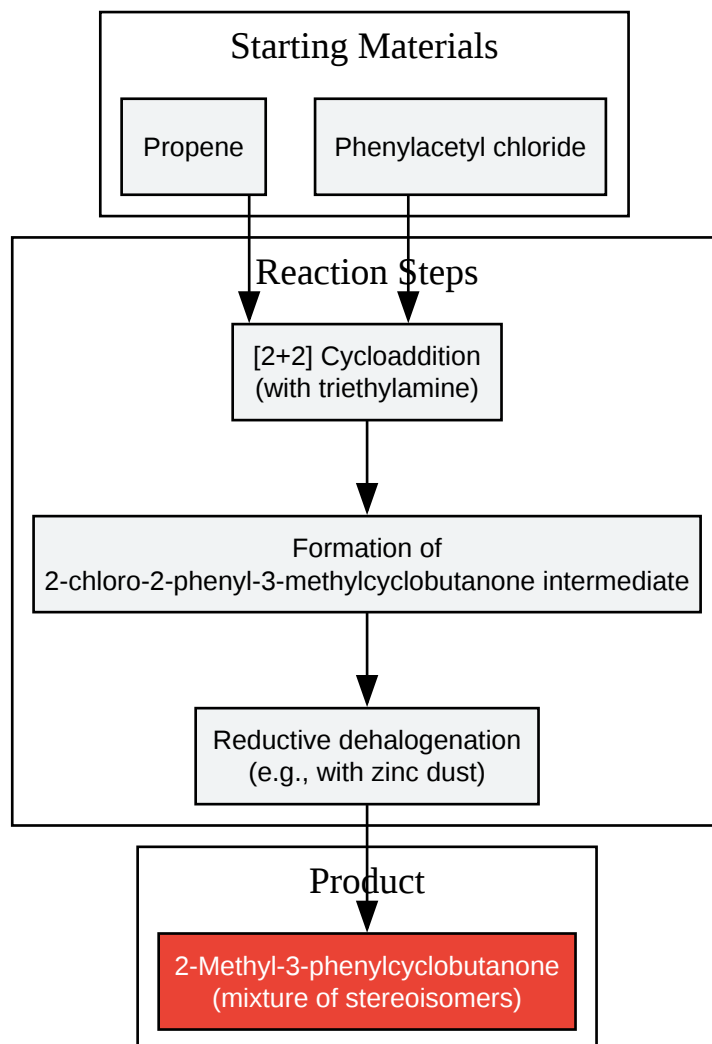
Synthesis Strategies

While a specific, optimized synthesis for 2-methyl-3-phenylcyclobutanone is not prominently reported, its synthesis can be approached through established methods for constructing substituted cyclobutane rings. The most logical and versatile approach is the [2+2] cycloaddition reaction.

Plausible Synthetic Workflow: [2+2] Cycloaddition

A plausible route involves the cycloaddition of an appropriate ketene or ketene equivalent with an alkene. For the synthesis of 2-methyl-3-phenylcyclobutanone, the reaction between phenylketene and propene could be envisioned. However, controlling the regioselectivity and stereoselectivity of this reaction would be a significant challenge.

A more controlled approach would be the reaction of a vinyl ether or enamine with an activated acyl chloride, followed by hydrolysis.



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Caption: Plausible synthetic workflow for 2-methyl-3-phenylcyclobutanone.

Experimental Protocol: A General Approach for [2+2] Cycloaddition

The following is a generalized protocol based on similar syntheses and should be optimized for the specific target molecule.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of propene in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C.
- **Addition of Reagents:** A solution of phenylacetyl chloride and triethylamine in the same anhydrous solvent is added dropwise to the stirred solution of propene over a period of 1-2 hours. The triethylamine acts as a base to generate the ketene in situ.
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 2-chloro-2-phenyl-3-methylcyclobutanone intermediate.
- **Dehalogenation:** The intermediate is dissolved in a suitable solvent (e.g., acetic acid or ethanol), and activated zinc dust is added portionwise. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
- **Final Purification:** The reaction mixture is filtered, and the solvent is removed. The residue is taken up in an organic solvent, washed with water and brine, and dried. The final product, 2-methyl-3-phenylcyclobutanone, is purified by column chromatography or distillation under reduced pressure. The cis and trans isomers may be separable by careful chromatography.

Predicted Spectroscopic Data

As experimental spectra for 2-methyl-3-phenylcyclobutanone are not readily available, the following are predictions based on the analysis of related structures and general spectroscopic principles.

¹H NMR Spectroscopy

- Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm, integrating to 5 protons, corresponding to the phenyl group.
- Cyclobutane Protons: A complex series of multiplets between δ 2.0-4.0 ppm. The proton at C2, being adjacent to the methyl group and the carbonyl, and the proton at C3, adjacent to the phenyl group, would likely resonate in this region. The diastereotopic methylene protons at C4 will also appear in this range.
- Methyl Protons: A doublet around δ 1.0-1.5 ppm, coupled to the proton on C2.

¹³C NMR Spectroscopy

- Carbonyl Carbon: A signal in the downfield region, approximately δ 200-210 ppm.
- Aromatic Carbons: Several signals in the range of δ 125-145 ppm.
- Cyclobutane Carbons: Signals for the four carbons of the cyclobutane ring are expected between δ 30-60 ppm.
- Methyl Carbon: An upfield signal around δ 15-25 ppm.

Infrared (IR) Spectroscopy

- C=O Stretch: A strong, sharp absorption band characteristic of a ketone in a four-membered ring is expected around 1780 cm^{-1} . The ring strain in the cyclobutanone shifts this absorption to a higher frequency compared to acyclic or larger ring ketones.
- Aromatic C-H Stretch: Signals above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Signals below 3000 cm^{-1} .
- Aromatic C=C Stretch: Medium to weak absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Potential Reactions and Applications

The chemical reactivity of 2-methyl-3-phenylcyclobutanone is expected to be dominated by the strained ketone and the potential for ring-opening reactions.

- Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (e.g., m-CPBA) would likely lead to the formation of a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction would be of significant interest.
- Ring Expansion: Under certain conditions, cyclobutanones can undergo ring expansion to form cyclopentanone derivatives.
- Enolate Chemistry: The protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then participate in various alkylation and aldol-type reactions.
- Pharmaceutical Scaffolds: Substituted cyclobutanes are present in a number of biologically active molecules. The rigid structure of the cyclobutane ring can be used to control the spatial orientation of substituents, which is crucial for binding to biological targets.

Conclusion

2-Methyl-3-phenylcyclobutanone is a chiral, substituted cyclobutanone with interesting structural and chemical features. While specific experimental data for this isomer is scarce in the public domain, its synthesis can be approached using established methodologies such as [2+2] cycloadditions. The predicted spectroscopic data provides a framework for its characterization. The unique reactivity of the strained cyclobutanone ring suggests that this compound could be a valuable building block in organic synthesis and for the development of novel chemical entities in drug discovery. Further research is warranted to fully explore the synthesis, properties, and applications of this specific isomer.

References

- At present, there are no direct, citable references for the synthesis or properties of 2-methyl-3-phenylcyclobutanone. The information provided is based on general principles of organic chemistry and data from related compounds. For general methodologies on cyclobutanone synthesis, readers are directed to standard organic chemistry textbooks and review articles on [2+2] cycloaddition reactions.
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